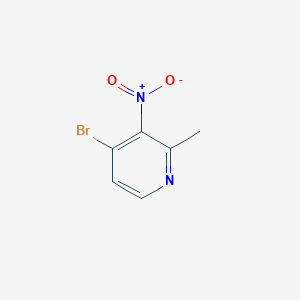

4-Bromo-2-methyl-3-nitropyridine

Overview

Description

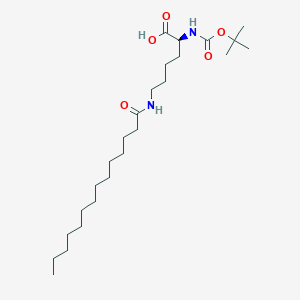

4-Bromo-2-methyl-3-nitropyridine is a brominated and nitrated pyridine derivative that is of interest in various chemical research areas. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar bromopyridine and nitropyridine compounds, which can be extrapolated to understand the properties and reactivity of this compound.

Synthesis Analysis

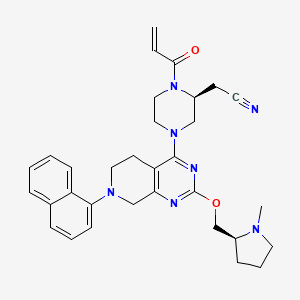

The synthesis of bromopyridine derivatives, including those that are nitrated, is a topic of interest due to their potential applications in pharmaceuticals and materials science. For instance, the synthesis of highly functionalized 4-bromopyridines has been demonstrated, which undergoes fluoride-promoted, Pd-catalyzed cross-coupling with aryltrialkoxysilanes to yield biaryl adducts . This method could potentially be applied to the synthesis of this compound, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of bromo-nitropyridine derivatives is characterized by the orientation of the bromine and nitro groups in relation to the pyridine ring. For example, in the case of 2-Bromo-4-nitropyridine N-oxide, the Br ion is nearly coplanar with the pyridine ring, and the nitro group's oxygen atoms are displaced above and below the ring . This information can be useful in predicting the molecular geometry of this compound.

Chemical Reactions Analysis

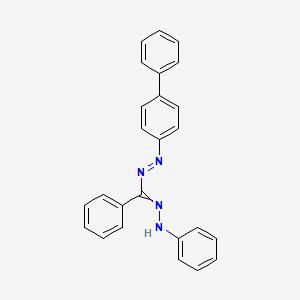

The reactivity of bromopyridine derivatives is influenced by the presence of the bromine and nitro groups. For example, 2- and 4-bromomethyl-3-nitropyridine react with aromatic amines to yield different products depending on the reaction conditions . This suggests that this compound could also participate in various chemical reactions, potentially leading to the formation of heterocyclic compounds or serving as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives are determined by their molecular structure. The crystal structure, vibrational spectra, and hydrogen bonding interactions play a significant role in their properties. For instance, the crystal structure of 2-Bromo-4-nitropyridine N-oxide is stabilized by hydrogen bonding, which could imply similar stabilization mechanisms in this compound . Additionally, the self-condensation of 4-bromopyridine leads to the formation of a water-soluble, conjugated polymer, indicating that bromopyridines can polymerize under certain conditions .

Scientific Research Applications

Crystal Structure and Vibrational Spectra

The study of 2-Bromo-4-nitropyridine N-oxide, a related compound, provides insights into the crystal structure and vibrational spectra of such compounds. This research revealed that the Br ion is nearly coplanar with the pyridine ring, and the hydrogen bond of the type C—H···O links the molecules into pairs, which are crucial for understanding the material's properties (Hanuza et al., 2002).

Nucleophilic Substitution Reactions

Research on 3-Bromo-4-nitropyridine with amines, closely related to 4-Bromo-2-methyl-3-nitropyridine, shows nucleophilic substitution reactions leading to unexpected nitro-group migration products. This indicates the complexity and versatility of reactions involving such compounds (Yao et al., 2005).

Conformational Stability and Spectral Studies

The conformational stability and vibrational spectral studies of similar compounds like 2-hydroxy-4-methyl-3-nitropyridine offer insights into the molecular stability and bond strength, which are crucial for understanding the behavior of this compound in various applications (Balachandran et al., 2012).

Reactivity Influenced by Solvents

The study of various nitropyridines, including compounds similar to this compound, shows that solvent polarity significantly influences the substitution processes. This finding is critical for tailoring synthetic pathways and reactions involving such compounds (Hertog & Jouwersma, 1953).

Nitration of Pyridine-N-oxide Derivatives

The nitration of pyridine-N-oxide derivatives, closely related to this compound, suggests that the presence of certain substituents like bromine does not significantly influence the course of nitration. This research provides essential information for chemical synthesis involving nitration reactions (Hertog et al., 2010).

Molecular and Crystal Structures

The crystal structures of related compounds such as 2-amino-4-methyl-3-nitropyridine have been determined, which helps in understanding the crystallography of similar compounds like this compound. This information is crucial for applications in material science and crystal engineering (Bryndal et al., 2012).

Safety and Hazards

The safety information for 4-Bromo-2-methyl-3-nitropyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

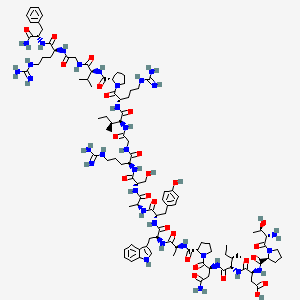

Nitropyridines, a class of compounds to which 4-bromo-2-methyl-3-nitropyridine belongs, are known to participate in various chemical reactions . They are often used as intermediates in the synthesis of other compounds .

Biochemical Pathways

Nitropyridines are often used in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Nitropyridines are known to be used in the synthesis of various compounds, indicating that they may have diverse effects depending on the specific reactions they are involved in .

Action Environment

The success of the sm coupling reaction, in which nitropyridines are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

4-bromo-2-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWBVEFKUQEPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702245 | |

| Record name | 4-Bromo-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23056-49-7 | |

| Record name | 4-Bromo-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

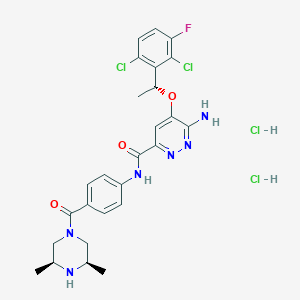

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine](/img/structure/B3028516.png)

![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)

![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)

![cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)